5-Methylthiazole-2-carboximidamide Hydrochloride
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Overview
Description
5-Methylthiazole-2-carboximidamide Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiazole-2-carboximidamide Hydrochloride typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylthiazole-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
5-Methylthiazole-2-carboximidamide Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methylthiazole-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are involved in cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for further research and development in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Amino-5-methylthiazole: A heterocyclic building block used in the synthesis of various pharmaceuticals.
2-Methylthiazole-4-carboximidamide: Another thiazole derivative with similar chemical properties.
Uniqueness
5-Methylthiazole-2-carboximidamide Hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H8ClN3S |
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Molecular Weight |
177.66 g/mol |
IUPAC Name |
5-methyl-1,3-thiazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-2-8-5(9-3)4(6)7;/h2H,1H3,(H3,6,7);1H |
InChI Key |
PSXCVOMDZOEUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(=N)N.Cl |
Origin of Product |
United States |
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